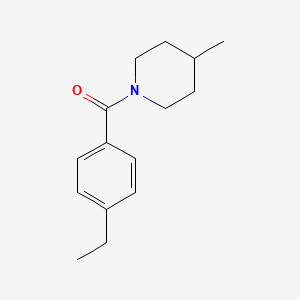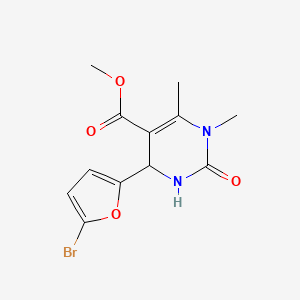![molecular formula C25H21NO3 B4961449 N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide is a chemical compound with a molecular formula of C26H23NO3. It is commonly referred to as HNMPB, and it is used in scientific research to study the function and physiological effects of certain receptors in the body.
作用机制
HNMPB acts as an agonist for GPR35, meaning it binds to and activates the receptor. This activation leads to various downstream signaling pathways that ultimately result in the physiological effects associated with GPR35 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HNMPB are primarily related to its activation of GPR35. These effects can include changes in immune function, inflammation, and pain perception. Additionally, HNMPB has been shown to have anti-inflammatory effects in certain contexts.
实验室实验的优点和局限性
One advantage of using HNMPB in lab experiments is that it is a highly specific agonist for GPR35, meaning it can be used to study the effects of this receptor without interfering with other signaling pathways. Additionally, HNMPB has been shown to be stable in various experimental conditions, making it a reliable tool for studying GPR35.
One limitation of using HNMPB in lab experiments is that its effects may be context-dependent, meaning that its effects may vary depending on the specific experimental conditions used. Additionally, HNMPB may not be suitable for all types of experiments, and researchers may need to use alternative tools to study GPR35 in certain contexts.
未来方向
Some potential future directions for research involving HNMPB and GPR35 include:
1. Further exploring the role of GPR35 in immune function and inflammation, particularly in the context of various diseases and conditions.
2. Investigating the potential therapeutic applications of GPR35 agonists such as HNMPB, particularly in the context of inflammatory and immune-related conditions.
3. Studying the potential interactions between GPR35 and other signaling pathways and receptors, particularly those involved in inflammation and pain perception.
4. Developing new and improved GPR35 agonists that may have greater specificity, potency, or stability than HNMPB.
Overall, HNMPB is a valuable tool for studying the function and physiological effects of GPR35 in scientific research. Its specific agonist activity and stability make it a reliable and useful tool for studying this receptor, and future research may uncover new applications and directions for this compound.
合成方法
HNMPB can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact synthesis method may vary depending on the specific laboratory and equipment used, but the general process involves the reaction of 2-hydroxy-1-naphthaldehyde, 4-methoxybenzylamine, and benzoyl chloride in the presence of a base and a solvent. The resulting product is then purified using various techniques such as column chromatography.
科学研究应用
HNMPB is commonly used in scientific research to study the function and physiological effects of certain receptors in the body. Specifically, it is used to study the effects of the G protein-coupled receptor (GPCR) known as GPR35. This receptor is known to play a role in various physiological processes, including immune function, inflammation, and pain perception.
属性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-29-20-14-11-18(12-15-20)24(26-25(28)19-8-3-2-4-9-19)23-21-10-6-5-7-17(21)13-16-22(23)27/h2-16,24,27H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQSBPSHBBYBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxynaphthalen-1-yl)(4-methoxyphenyl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)

